molecular formula C6H10O3 B14019956 (3R)-3-Methyltetrahydrofuran-3-carboxylic acid

(3R)-3-Methyltetrahydrofuran-3-carboxylic acid

Cat. No.: B14019956
M. Wt: 130.14 g/mol
InChI Key: FLZNEKJUIYLHAR-ZCFIWIBFSA-N
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Description

(3R)-3-Methyltetrahydrofuran-3-carboxylic acid is an organic compound with a tetrahydrofuran ring substituted with a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyltetrahydrofuran-3-carboxylic acid typically involves the use of starting materials such as 2,5-dimethylfuran. A common synthetic route includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts for the aldol condensation and hydrogenation-cyclization steps to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3R)-3-Methyltetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-Methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-3-carboxylic acid: Lacks the methyl group present in (3R)-3-Methyltetrahydrofuran-3-carboxylic acid.

    2,5-Dimethyltetrahydrofuran: Contains two methyl groups but lacks the carboxylic acid group.

    Furan-3-carboxylic acid: Contains a furan ring instead of a tetrahydrofuran ring.

Uniqueness

This compound is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3R)-3-methyloxolane-3-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1

InChI Key

FLZNEKJUIYLHAR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@]1(CCOC1)C(=O)O

Canonical SMILES

CC1(CCOC1)C(=O)O

Origin of Product

United States

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